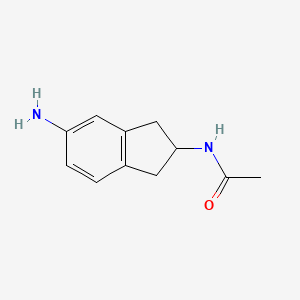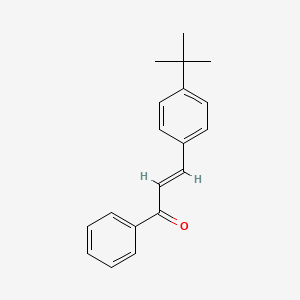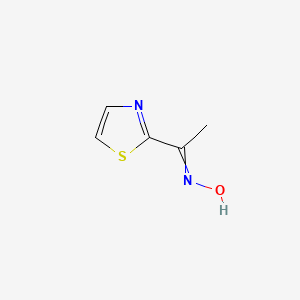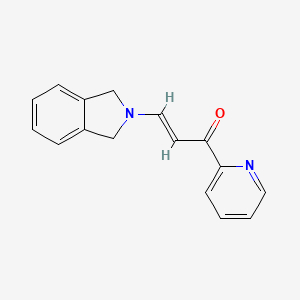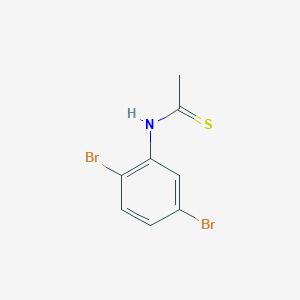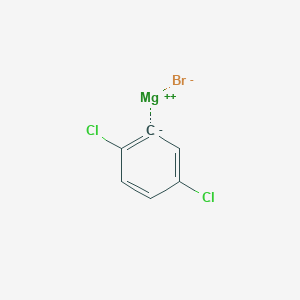
2,5-Dichlorophenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and used to form carbon-carbon bonds. The compound has the molecular formula C6H3BrCl2Mg and a molecular weight of 250.2 g/mol .
Safety and Hazards
The safety data sheet for a similar compound, Phenylmagnesium bromide, 3M in ether, indicates that it’s extremely flammable and may cause drowsiness, dizziness, severe skin burns, eye damage, and respiratory irritation . It’s reasonable to assume that 2,5-Dichlorophenylmagnesium bromide, 0.50 M in THF would have similar hazards.
Mecanismo De Acción
Target of Action
This compound is a Grignard reagent, which are typically used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
As a Grignard reagent, 2,5-Dichlorophenylmagnesium bromide can participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic character, allowing them to attack electrophilic carbon atoms in various substrates .
Biochemical Pathways
It has been used in the synthesis of non-alternant polycyclic hydrocarbons such as indeno-benzophenalene . It can also react with 2-methyl-4,6-pyrimidyl dicarbonates to synthesize carboxylic esters .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, such as the aforementioned indeno-benzophenalene .
Action Environment
The action of this compound is highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and thus must be handled under an inert atmosphere . The reactivity of this compound can be reduced over time, and it is recommended to be stored at a temperature between 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylmagnesium bromide is typically prepared by reacting 2,5-dichlorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H3BrCl2+Mg→C6H3BrCl2Mg
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichlorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in aromatic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.
Substitution Reactions: Often requires a catalyst such as palladium.
Coupling Reactions: Uses boronic acids or esters with a palladium catalyst.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Aryl Compounds: Result from substitution and coupling reactions.
Aplicaciones Científicas De Investigación
2,5-Dichlorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
- 3,5-Dichlorophenylmagnesium bromide
- 2,4-Dichlorophenylmagnesium bromide
- 3,5-Dimethylphenylmagnesium bromide
Comparison: 2,5-Dichlorophenylmagnesium bromide is unique due to the position of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may offer different selectivity and yield in synthetic applications.
Propiedades
IUPAC Name |
magnesium;1,4-dichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNFDQSQJWOCHG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

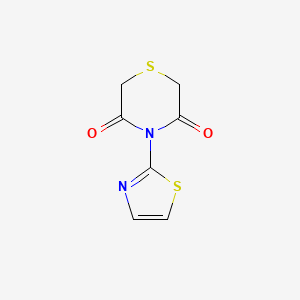

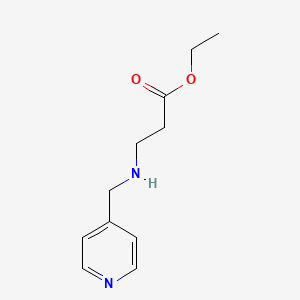


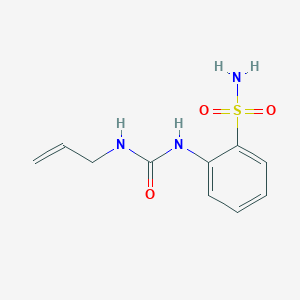
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)

